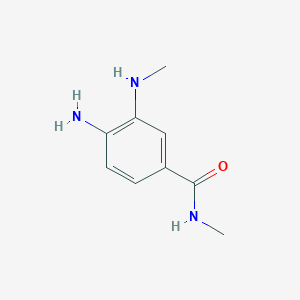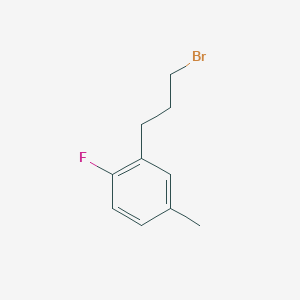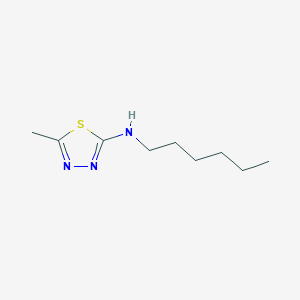
cis-caronaldehydic acid hemiacetal
Overview
Description
cis-Caronaldehydic acid hemiacetal: is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is a white solid with a melting point of 113-115°C and is insoluble in water but soluble in organic solvents such as ethyl acetate, acetone, alcohol, and benzene . .
Preparation Methods
The preparation of cis-caronaldehydic acid hemiacetal generally involves several steps :
Synthesis of camphor: This can be achieved by reacting anisole with acetone in the presence of an acidic catalyst such as hydrochloric acid or sulfuric acid.
Oxidation of camphor: The camphor is then oxidized to camphor alcohol using common oxidizing agents like hydrogen peroxide, manganese dioxide, or acetic acid.
Cyclization of camphor alcohol: The camphor alcohol undergoes a cyclization reaction to form the lactone, this compound. This reaction typically occurs under acidic conditions, with catalysts such as sulfuric acid or benzoic acid.
Extraction and purification: The final product is extracted and purified from the reaction mixture using methods such as extraction, distillation, or crystallization.
Chemical Reactions Analysis
cis-Caronaldehydic acid hemiacetal undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and manganese dioxide, reducing agents like sodium borohydride, and various acids and bases for substitution and cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
cis-Caronaldehydic acid hemiacetal has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It can be used in the study of biochemical pathways and enzyme reactions involving hemiacetals and lactones.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-caronaldehydic acid hemiacetal involves its ability to form hemiacetals and acetals through reactions with alcohols . This process typically requires an acid catalyst to make the carbonyl group more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through the following steps :
Protonation of the carbonyl group: This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol: The alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.
Deprotonation: The intermediate loses a proton to form the hemiacetal.
Further reaction: The hemiacetal can react with another molecule of alcohol to form an acetal, with the elimination of water.
Comparison with Similar Compounds
cis-Caronaldehydic acid hemiacetal is similar to other hemiacetals and lactones, such as :
- trans-Caronaldehydic acid hemiacetal
- cis-Chrysanthemic acid
- trans-Chrysanthemic acid
What sets this compound apart is its specific structure and reactivity, which make it useful in certain synthetic and industrial applications. Its unique properties, such as its solubility in organic solvents and its ability to undergo various chemical reactions, distinguish it from other similar compounds .
Properties
CAS No. |
26771-21-1 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H10O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-5,8H,1-2H3 |
InChI Key |
QHAPONCMFJQXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(=O)OC2O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B8640752.png)






